molecular formula C7H10O2 B15324514 1-(Oxolan-2-yl)prop-2-en-1-one

1-(Oxolan-2-yl)prop-2-en-1-one

Cat. No.: B15324514
M. Wt: 126.15 g/mol
InChI Key: BKIBPABKWNHEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of prop-2-en-1-one derivatives It is characterized by the presence of an oxolane ring attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with prop-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Oxolan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Oxolan-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: This compound has a similar oxolane ring but differs in the presence of a trimethylsilyl group.

    1-(Oxolan-3-yl)prop-2-en-1-amine: Another similar compound with an amine group instead of the prop-2-en-1-one moiety.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an oxolane ring and a prop-2-en-1-one moiety makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(oxolan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h2,7H,1,3-5H2

InChI Key

BKIBPABKWNHEBU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.